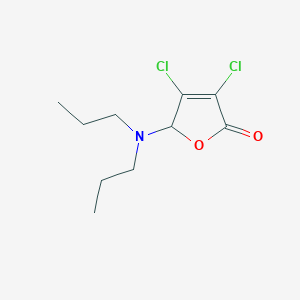![molecular formula C7H10N2O4S B15168699 6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 640287-63-4](/img/structure/B15168699.png)
6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring. This structure is crucial for its biological activity, making it a valuable compound in the development of antibiotics and other pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazolidine derivative with a beta-lactam precursor. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group, altering the compound’s reactivity.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, impacting the compound’s stability and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new antibiotics.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It serves as a precursor for various beta-lactam antibiotics, which are crucial in treating bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of 6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as penicillin-binding proteins (PBPs). By binding to these proteins, the compound inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics, which disrupt the integrity of bacterial cell walls and prevent their proliferation.
類似化合物との比較
Similar Compounds
Penicillin: Shares the beta-lactam ring structure but differs in the side chain attached to the thiazolidine ring.
Cephalosporin: Another beta-lactam antibiotic with a similar mechanism of action but a different core structure.
Carbapenem: A broad-spectrum beta-lactam antibiotic with a slightly different bicyclic structure.
Uniqueness
6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. These functional groups enhance its reactivity and allow for the synthesis of a wide range of derivatives with varying biological activities.
特性
CAS番号 |
640287-63-4 |
|---|---|
分子式 |
C7H10N2O4S |
分子量 |
218.23 g/mol |
IUPAC名 |
6-amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-7(13)3(6(11)12)9-4(10)2(8)5(9)14-7/h2-3,5,13H,8H2,1H3,(H,11,12) |
InChIキー |
JIHCFOMQAMNEML-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


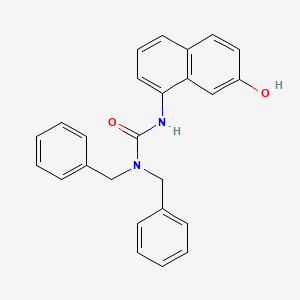
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
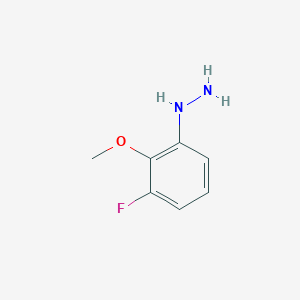
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
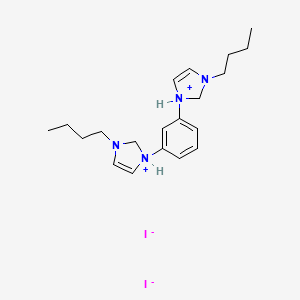
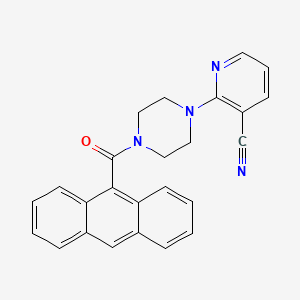
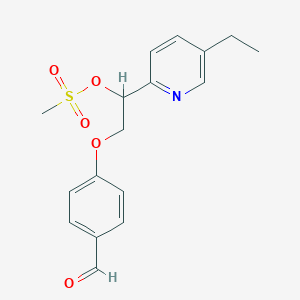
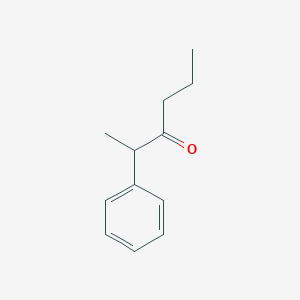
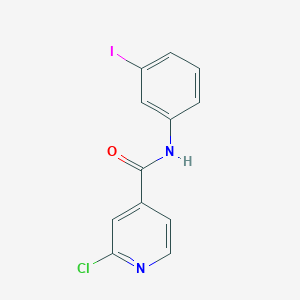
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)


